molecular formula C11H8ClNO B8513107 3-(1-Cyanocyclopropyl)benzoyl chloride

3-(1-Cyanocyclopropyl)benzoyl chloride

Cat. No.: B8513107
M. Wt: 205.64 g/mol
InChI Key: MLIKAYYJXGFVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Cyanocyclopropyl)benzoyl chloride is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

3-(1-cyanocyclopropyl)benzoyl chloride

InChI

InChI=1S/C11H8ClNO/c12-10(14)8-2-1-3-9(6-8)11(7-13)4-5-11/h1-3,6H,4-5H2

InChI Key

MLIKAYYJXGFVRN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=CC(=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(1-cyanocyclopropyl)benzoic acid (10 g, 53.4 mmol) produced in Example C1(iii) in tetrahydrofuran (130 mL) were added oxalyl chloride (5.47 mL, 64.1 mmol) and N,N-dimethylformamide (40 μL), and the mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated under reduced pressure to give 3-(1-cyanocyclopropyl)benzoyl chloride as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step Two
Quantity
40 μL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-(1-cyanocyclopropyl)benzoic acid (10.0 g, 53.4 mmol) produced in Example A1(iii) in tetrahydrofuran (130 mL) were added oxalyl chloride (5.47 mL, 64.1 mmol) and N,N-dimethylformamide (2 drops), and the mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated under reduced pressure to give 3-(1-cyanocyclopropyl)benzoyl chloride as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three

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